4-(Dimethylamino)pyrimidine-2-carboxylic acid
Overview
Description
4-(Dimethylamino)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with a dimethylamino group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)pyrimidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a suitable precursor with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Dimethylamino)pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes and receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating the interactions of pyrimidine derivatives with biological macromolecules, such as DNA and proteins.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)pyrimidine-2-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes that interact with pyrimidine derivatives, such as thymidylate synthase or dihydrofolate reductase.
Receptor Binding: It may bind to nucleic acid receptors, influencing processes such as DNA replication and transcription.
Chemical Reactivity: The dimethylamino and carboxylic acid groups contribute to the compound’s reactivity, enabling it to participate in various chemical transformations.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: Similar in structure but lacks the carboxylic acid group, making it less versatile in certain reactions.
2-Aminopyrimidine: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.
4-(Methylamino)pyrimidine-2-carboxylic acid: Similar but with a methylamino group, affecting its chemical properties and reactivity.
Uniqueness: 4-(Dimethylamino)pyrimidine-2-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct reactivity and versatility in synthetic and biological applications. This combination of functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
4-(dimethylamino)pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)5-3-4-8-6(9-5)7(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRMMVWVIGHCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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